![molecular formula C14H13NO B3021551 4-[(E)-2-(4-Aminophenyl)ethenyl]phenol CAS No. 836-44-2](/img/structure/B3021551.png)
4-[(E)-2-(4-Aminophenyl)ethenyl]phenol
Overview
Description
4-[(E)-2-(4-Aminophenyl)ethenyl]phenol, commonly known as 4-AP, is an organic compound with a wide range of applications in the scientific research field. It is a compound of significant interest due to its ability to act as an inhibitor of voltage-gated sodium channels, and is used in a variety of laboratory experiments and scientific research applications.
Scientific Research Applications
Adsorption in Water Treatment
A study by Liu et al. (2019) discusses the adsorption performance of a novel ethylenediamine rosin-based resin for phenolic compounds, including similar phenol derivatives. This resin has shown promising results in removing 4-nitrophenol from water, indicating potential applications of phenol derivatives in water treatment processes (Liu et al., 2019).
Antioxidant Activity
Chen et al. (2020) investigated the antioxidant activities of phenolic acids, including derivatives similar to 4-[(E)-2-(4-Aminophenyl)ethenyl]phenol. Their study suggests that certain functional groups in phenolic compounds can enhance their antioxidant properties (Chen et al., 2020).
Hydrogen Bonding in Molecular Design
Walker et al. (2020) explored the phase properties of mixtures containing hydrogen bond donors and acceptors, including stilbazole-based hydrogen bond acceptors similar to this compound. Their findings contribute to the understanding of hydrogen bonding in the design of liquid crystal materials (Walker et al., 2020).
Synthesis and Characterization for Biological Evaluation
Rafique et al. (2022) conducted a study on the synthesis and characterization of 4-aminophenol derivatives, including properties and applications in antimicrobial and antidiabetic activities. This suggests the potential of this compound derivatives in medical and pharmaceutical research (Rafique et al., 2022).
Ethenyl Indoles in Antioxidant Research
Kumar et al. (2020) synthesized a series of ethenyl indoles, with structures similar to this compound, to study their antioxidant properties. This research provides insights into the use of such compounds in antioxidant-related applications (Kumar et al., 2020).
Optical Properties in Material Science
Kumar et al. (2018) investigated the substituent-dependent optical properties of p-phenyl ethenyl-E-thiophenes. Their findings have implications for understanding the optical properties of phenyl and heterocyclic-based ethenyl systems, which could be relevant to compounds like this compound in material science (Kumar et al., 2018).
Molecular Docking in Chemical Research
Viji et al. (2020) conducted molecular docking and quantum chemical calculations on phenol derivatives. This study emphasizes the importance of such compounds in theoretical and computational chemistry (Viji et al., 2020).
Solvatochromism in Chemical Analysis
Kumar et al. (2019) explored the solvatochromism and density functional theory of p-phenyl ethenyl-E-furans. Their research provides valuable information for analyzing and tuning the optical properties of similar compounds (Kumar et al., 2019).
Mechanism of Action
Target of Action
The primary targets of 4-[(E)-2-(4-Aminophenyl)ethenyl]phenol are currently unknown . This compound is used for pharmaceutical testing , suggesting that it may interact with various biological targets
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . These effects are likely to be closely related to the compound’s targets and mode of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, presence of other molecules, and more. Understanding these influences requires a detailed knowledge of the compound’s targets, mode of action, and biochemical pathways.
properties
IUPAC Name |
4-[(E)-2-(4-aminophenyl)ethenyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10,16H,15H2/b2-1+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDVTCNLNRCTHW-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101279021 | |
Record name | 4-[(1E)-2-(4-Aminophenyl)ethenyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101279021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
18951-43-4 | |
Record name | 4-[(1E)-2-(4-Aminophenyl)ethenyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18951-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Stilbenol, 4'-amino-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018951434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(1E)-2-(4-Aminophenyl)ethenyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101279021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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